
5-(Chloromethyl)-3-methylfuran-2(5H)-one
Overview
Description
5-(Chloromethyl)-3-methylfuran-2(5H)-one is an organic compound with the molecular formula C6H7ClO2 It is a derivative of furan, a heterocyclic organic compound, and features a chloromethyl group and a methyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-methylfuran-2(5H)-one typically involves the chloromethylation of 3-methylfuran-2(5H)-one. One common method is the reaction of 3-methylfuran-2(5H)-one with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position of the furan ring .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processing. This method allows for high-yield production by optimizing reaction conditions such as temperature, pressure, and reactant concentrations . The use of a continuous flow reactor ensures efficient mixing and heat transfer, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-(Chloromethyl)-3-methylfuran-2-carboxylic acid.
Reduction: Reduction of the chloromethyl group can yield 5-methylfuran-2(5H)-one.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: 5-(Chloromethyl)-3-methylfuran-2-carboxylic acid.
Reduction: 5-methylfuran-2(5H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Intermediate in Pharmaceuticals: 5-(Chloromethyl)-3-methylfuran-2(5H)-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitutions allows for the creation of complex molecules essential in drug development.
- Agrochemicals Production: The compound is also utilized in synthesizing agrochemicals, contributing to the development of pesticides and herbicides that enhance agricultural productivity.
2. Biological Studies:
- Enzyme-Catalyzed Reactions: In biological research, this compound is employed as a probe to study enzyme-catalyzed reactions. Its reactivity enables researchers to investigate biological pathways and mechanisms, particularly in understanding enzyme specificity and activity.
- Potential Antiviral Properties: Some studies have explored its potential as an antiviral agent, particularly against respiratory viruses. Modifications of the compound have shown promise in inhibiting viral replication, highlighting its relevance in virology .
3. Environmental Chemistry:
- Atmospheric Reactions: The compound has been studied for its interactions with atmospheric radicals, such as hydroxyl and chlorine atoms. These interactions are critical for understanding its environmental impact and degradation pathways in the atmosphere .
- Disinfection Byproducts: Research indicates that this compound can form disinfection byproducts during water treatment processes, necessitating further investigation into its environmental behavior .
Industrial Applications
1. Polymer Production:
- The compound is utilized in producing polymers and resins, where its unique structure contributes to the development of materials with desirable properties such as durability and resistance to degradation.
2. Chemical Intermediates:
- As a versatile building block, it is used to synthesize various derivatives that find applications in different industrial sectors, including coatings, adhesives, and specialty chemicals.
Case Studies
-
Antiviral Activity Study:
A study demonstrated that derivatives of this compound exhibited significant antiviral properties against respiratory syncytial virus (RSV). Modifications at the furan ring were crucial for enhancing potency and selectivity index, underscoring the importance of structural optimization in drug design . -
Environmental Impact Assessment:
Research focused on the atmospheric degradation of alkylfurans revealed that this compound contributes to the formation of potentially harmful byproducts when exposed to UV light and chlorine radicals. This highlights the need for comprehensive environmental assessments when considering its use in industrial applications .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This modification can lead to changes in enzyme activity or gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: Similar in structure but lacks the methyl group at the 3-position.
5-Methylfurfural: Lacks the chloromethyl group but has a similar furan ring structure.
Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)-3-methylfuran-2(5H)-one is unique due to the presence of both chloromethyl and methyl groups on the furan ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs. The compound’s ability to undergo various transformations makes it a valuable intermediate in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-(chloromethyl)-4-methyl-2H-furan-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c1-4-2-5(3-7)9-6(4)8/h2,5H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOREBHQQOTRGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60532054 | |
Record name | 5-(Chloromethyl)-3-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60532054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77120-84-4 | |
Record name | 5-(Chloromethyl)-3-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60532054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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